molecular formula C22H30N2O B5155559 N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide

N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide

Cat. No. B5155559
M. Wt: 338.5 g/mol
InChI Key: YKJZDCOCXXQGRU-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (CPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a derivative of adamantanecarboxamide and belongs to the class of NMDA receptor antagonists. In

Mechanism of Action

N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a non-competitive NMDA receptor antagonist. It binds to the ion channel of the NMDA receptor and prevents the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (Chen et al., 2019).
Biochemical and Physiological Effects
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which is responsible for cell survival and growth. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide can also increase the levels of glutathione and superoxide dismutase, which are involved in antioxidant defense (Cui et al., 2018).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have a higher affinity for the NMDA receptor than other NMDA receptor antagonists such as MK-801 and memantine. However, one of the limitations of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments (Shi et al., 2011).

Future Directions

There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide. One potential direction is the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, the anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide could be further explored for the development of novel cancer therapies (Wang et al., 2019).
Conclusion
In conclusion, N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in the fields of neuroscience and cancer research. Its mechanism of action involves the non-competitive inhibition of the NMDA receptor. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide, including the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives and the investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through recrystallization (Shi et al., 2011).

Scientific Research Applications

N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is in the field of neuroscience. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease (Cui et al., 2018).
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide achieves this by inducing apoptosis and inhibiting cell proliferation (Wang et al., 2019).

properties

IUPAC Name

N-cyclohexyl-N-pyridin-2-yladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)24(19-6-2-1-3-7-19)20-8-4-5-9-23-20/h4-5,8-9,16-19H,1-3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJZDCOCXXQGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1-carboxylic acid cyclohexyl-pyridin-2-YL-amide

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